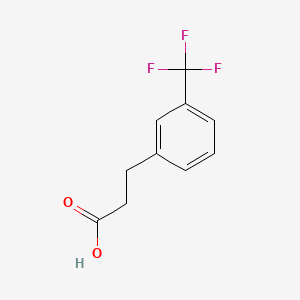

3-(3-Trifluoromethylphenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTJJMIWCCJIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380617 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-50-2 | |

| Record name | 3-(3-Trifluoromethylphenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinacalcet (M5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Trifluoromethylphenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(TRIFLUOROMETHYL)HYDROCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U44XHH79H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(3-Trifluoromethylphenyl)propionic acid chemical properties

An In-depth Technical Guide to 3-(3-Trifluoromethylphenyl)propionic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 585-50-2), a key fluorinated building block in modern organic synthesis and pharmaceutical development. We delve into its fundamental physicochemical and spectroscopic properties, explore common and efficient synthetic routes with a detailed laboratory-scale protocol, and analyze its chemical reactivity, focusing on the interplay between the carboxylic acid moiety and the electron-withdrawing trifluoromethyl group. Furthermore, this guide highlights its critical role as an intermediate in the synthesis of important active pharmaceutical ingredients (APIs), such as Cinacalcet. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This document is intended for researchers, medicinal chemists, and process development scientists.

Nomenclature and Chemical Identity

This compound is an aromatic carboxylic acid derivative. The presence of the trifluoromethyl (-CF₃) group on the phenyl ring significantly influences its chemical and physical properties, making it a valuable synthon.

-

IUPAC Name: 3-[3-(trifluoromethyl)phenyl]propanoic acid[1]

-

CAS Number: 585-50-2[2]

-

Molecular Formula: C₁₀H₉F₃O₂[3]

-

Common Synonyms: 3-(Trifluoromethyl)hydrocinnamic acid, 3-Benzotrifluoridepropanoic acid[2][3][4]

-

InChIKey: YLTJJMIWCCJIHI-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Profile

The physical state of this compound can vary from a colorless/yellowish oil or liquid to a low-melting white solid, depending on purity and ambient temperature.[3] Its key properties are summarized below.

Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3][4] |

| Melting Point | 35 °C (lit.) | [3][4][5] |

| Boiling Point | 149 °C at 11 mmHg (lit.)268.7 ± 35.0 °C at 760 mmHg | [2][3][5] |

| Density | ~1.307 g/cm³ (Predicted) | [2][3] |

| pKa | 4.56 ± 0.10 (Predicted) | [3][5] |

| LogP | 2.41 | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |

Spectroscopic Characterization

While raw spectral data requires direct experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecule's structure. These data are critical for reaction monitoring and final product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the trifluoromethyl-substituted ring will appear in the downfield region (typically δ 7.4-7.8 ppm). The two methylene groups (-CH₂CH₂-) of the propionic acid chain will appear as two triplets in the upfield region (typically δ 2.6-3.1 ppm). The acidic proton of the carboxylic acid will be a broad singlet, highly dependent on solvent and concentration, often observed far downfield (>10 ppm).

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 178-180 ppm. A quaternary carbon attached to the -CF₃ group will be visible (around 131 ppm), with its signal split due to C-F coupling. Other aromatic carbons will appear in the 124-135 ppm range, and the two aliphatic carbons will be found in the 30-40 ppm range.

-

¹⁹F NMR: This spectrum provides a simple and clear confirmation of the -CF₃ group. It is expected to show a sharp singlet around -63 ppm (relative to CFCl₃).

-

IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and strong C-F stretching bands (in the 1000-1350 cm⁻¹ region).

Synthesis and Purification

The most prevalent and high-yielding synthesis of this compound involves the reduction of its unsaturated precursor.

Common Synthetic Route: Catalytic Hydrogenation

The standard industrial and laboratory preparation involves the catalytic hydrogenation of 3-(3-Trifluoromethyl)cinnamic acid. This precursor is readily available or can be synthesized via a Knoevenagel condensation between 3-(trifluoromethyl)benzaldehyde and malonic acid.[6]

Rationale for Method Selection: Catalytic hydrogenation is a clean, efficient, and high-yielding reaction. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies the workup procedure, as the catalyst can be easily removed by filtration.[3][7] The reaction proceeds under mild conditions (low hydrogen pressure and room temperature), enhancing its safety and scalability.[3]

Caption: Key derivatization reactions of the carboxylic acid group.

Influence of the Trifluoromethyl Group

The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. [8]This has two significant consequences:

-

Electronic Effect on the Ring: The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions on the ring less favorable than on an unsubstituted benzene ring. [8][9]Through a combination of a strong negative inductive effect (-I) and the absence of a donating resonance effect, it directs incoming electrophiles to the meta position. [8][10]2. Pharmacological Impact: In medicinal chemistry, the -CF₃ group is often used as a bioisostere for a methyl group. Its inclusion can enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (improving membrane permeability), and modify binding affinity to biological targets. [11]These properties are crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. [11][12]

Applications in Research and Development

The primary application of this compound is as a high-value intermediate in the pharmaceutical industry. [2]

-

Synthesis of Cinacalcet: It is a documented key intermediate in the synthesis of Cinacalcet. [3][7][11][13]Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. [3][13]The trifluoromethylphenyl moiety of the molecule is critical for its biological activity. [11]* Building Block for Bioactive Molecules: Its structure serves as a versatile scaffold for developing novel therapeutic agents. It is used in the synthesis of potential anti-inflammatory and analgesic drugs. [4]The trifluoromethylphenyl propionic acid motif is a common feature in various research programs aimed at discovering new drugs.

-

Agrochemicals: Derivatives of this compound are also utilized in the formulation of agrochemicals, such as herbicides and pesticides, where the -CF₃ group contributes to the stability and efficacy of the final product. [4]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant. [3]

-

Hazard Identification:

-

Causes serious eye irritation (H319). [1][3] * May cause respiratory irritation (H335). [3][14] * Causes skin irritation (H315). [3][14] * May be harmful if swallowed (H302). [1][3]* Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles). [14][15]* Handling:

-

Use only in a well-ventilated area, such as a chemical fume hood. [14][15] * Avoid breathing dust, fumes, or vapors. [15] * Wash hands and any exposed skin thoroughly after handling. [15]* Storage:

-

Store in a cool, dry place in a tightly sealed container. [3][5][15]Recommended storage is often at room temperature or refrigerated (2-8 °C). [4][16]* In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [15] * Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [15] * Inhalation: Move person to fresh air. Seek medical attention if you feel unwell. [15]

-

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. Retrieved from [Link]

- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

-

Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

-

Hubei XinRunde Chemical Co., Ltd. (2024). How to synthesize 3-(3-Trifluoromylphenyl) Propionic Acid and Sinakar Hydrochloride?. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

BYJU'S. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Trifluoromethylphenyl)propanoic acid. Retrieved from [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Wutech. (2025). Sourcing Specialty Amino Acids: Your Guide to Trifluoromethylphenyl Propionic Acid. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound | 585-50-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 585-50-2 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. homework.study.com [homework.study.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. 585-50-2|3-(3-(Trifluoromethyl)phenyl)propanoic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Trifluoromethylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Trifluoromethylphenyl)propionic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Cinacalcet, a calcimimetic agent used in the management of hyperparathyroidism.[1][2] Its chemical stability and lipophilicity, enhanced by the trifluoromethyl group, make it a valuable building block in medicinal chemistry.[3] The precise structural confirmation of this molecule is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, integrating spectroscopic and chromatographic techniques. The methodologies detailed herein are designed to provide a self-validating system for unambiguous structural confirmation.

1. Foundational Physicochemical Properties

A thorough understanding of the basic physicochemical properties of a compound is the first step in its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | [4][5] |

| Molecular Weight | 218.17 g/mol | [4][5] |

| Appearance | White or colorless to yellowish powder or liquid | [3][4] |

| Melting Point | 35 °C (lit.) | [4][6] |

| Boiling Point | 149 °C/11 mmHg (lit.) | [4][6] |

| pKa | 4.56 ± 0.10 (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

These properties provide initial identification parameters and are critical for selecting appropriate analytical conditions.

2. Integrated Spectroscopic Analysis: The Core of Structure Elucidation

A multi-technique spectroscopic approach is essential for a robust and unequivocal structure determination.[7][8][9][10] This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[9] Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

2.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Expected Spectral Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |

| ~7.4-7.6 | Multiplet | 4H | Aromatic protons | The protons on the trifluoromethyl-substituted benzene ring will appear in the aromatic region. The meta-substitution pattern will lead to a complex multiplet. |

| ~2.9-3.1 | Triplet | 2H | -CH₂-Ar | These methylene protons are adjacent to the aromatic ring and a -CH₂- group, resulting in a triplet. |

| ~2.6-2.8 | Triplet | 2H | -CH₂-COOH | These methylene protons are adjacent to the carboxylic acid group and a -CH₂- group, also resulting in a triplet. |

Note: The exact chemical shifts can vary depending on the solvent used.

2.1.2. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Spectral Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140-142 | C-Ar (quaternary) | The aromatic carbon directly attached to the propionic acid side chain. |

| ~130-132 | C-CF₃ (quartet) | The aromatic carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[11] |

| ~122-135 | Aromatic CH | The four protonated aromatic carbons will appear in this region. |

| ~124 (quartet, ¹JCF ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant.[11] |

| ~35-37 | -CH₂-Ar | The methylene carbon adjacent to the aromatic ring. |

| ~30-32 | -CH₂-COOH | The methylene carbon adjacent to the carboxylic acid. |

The presence and splitting pattern of the carbon attached to the -CF₃ group is a key diagnostic feature.

2.1.3. ¹⁹F NMR Spectroscopy: A Direct Probe of the Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique that provides a direct confirmation of the presence and environment of the trifluoromethyl group.[12][13][14]

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

Expected Spectral Data and Interpretation: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

2.2. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if oily) or as a thin film between salt plates (e.g., NaCl or KBr). Alternatively, an ATR-FTIR spectrum can be obtained.[5]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| 1100-1350 | C-F stretch | Trifluoromethyl group |

| ~1215, ~1120 | C-O stretch | Carboxylic acid |

The broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality.

2.3. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[15][16]

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Expected Mass Spectrum and Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound, should be observed.[4]

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group: A fragment at m/z = 173 ([M-COOH]⁺) is expected.

-

Benzylic cleavage: A prominent peak corresponding to the trifluoromethylbenzyl cation or a related tropylium ion is likely.

-

McLafferty rearrangement: If applicable, this could lead to the loss of a neutral alkene molecule.

-

A detailed analysis of the fragmentation pattern can help to confirm the connectivity of the molecule.[17][18]

3. Chromatographic Analysis: Purity Assessment

Chromatographic techniques are essential to determine the purity of the sample, which is a prerequisite for accurate spectroscopic analysis.[19]

3.1. High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

A single, sharp peak in the chromatogram indicates a high degree of purity.

3.2. Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often necessary.[20]

Experimental Protocol:

-

Derivatization: React the sample with a methylating agent (e.g., diazomethane or TMSH).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS).

GC analysis provides an orthogonal measure of purity and can be coupled with mass spectrometry for further structural confirmation.

4. Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

Caption: Integrated workflow for the structure elucidation of this compound.

The structural elucidation of this compound is a critical step in the quality control and development of pharmaceuticals derived from it. By employing a synergistic combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry, alongside chromatographic purity assessment, researchers can achieve an unambiguous confirmation of its molecular structure. This in-depth guide provides the necessary technical framework and proven insights to ensure the scientific integrity of this essential analytical process.

References

-

PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. [Link]

- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

PubMed. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

NIH. New Frontiers and Developing Applications in 19F NMR. [Link]

-

Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry. [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

Chemcad. This compound. [Link]

-

PubChem. 3,3,3-Trifluoropropionic acid. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

-

NIST WebBook. 3,3,3-Triphenylpropionic acid. [Link]

-

NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. [Link]

-

NIST WebBook. 3-(3-Hydroxyphenyl)propionic acid. [Link]

-

MassBank. Phenylpropanoic acids. [Link]

Sources

- 1. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 585-50-2 [chemicalbook.com]

- 5. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 585-50-2 [m.chemicalbook.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 18. scienceready.com.au [scienceready.com.au]

- 19. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemscene.com [chemscene.com]

3-(3-Trifluoromethylphenyl)propionic Acid: A Core Building Block in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide

CAS Number: 585-50-2 Synonyms: 3-(Trifluoromethyl)hydrocinnamic acid, 3-(3-(Trifluoromethyl)phenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of 3-(3-Trifluoromethylphenyl)propionic acid, a fluorinated carboxylic acid derivative of significant interest to the pharmaceutical and life sciences industries. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties such as enhanced lipophilicity and metabolic stability to target molecules.[1] This document details the compound's physicochemical properties, presents a validated synthesis protocol, explores its critical role as a key intermediate in the synthesis of the calcimimetic agent Cinacalcet, and outlines essential analytical and safety protocols.[2] This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Significance

This compound is a specialized chemical compound primarily recognized for its pivotal role as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The presence of the trifluoromethyl (-CF3) group at the meta-position of the phenyl ring is a key feature. This electron-withdrawing group significantly alters the molecule's electronic properties and is known to enhance the chemical stability, lipophilicity, and biological activity of derivative compounds.[1][2]

Its most prominent application is as a crucial intermediate in the manufacturing of Cinacalcet.[2][3] Cinacalcet is a vital medication used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in individuals with parathyroid carcinoma.[3] The growing demand for Cinacalcet underscores the market significance of high-purity this compound.[2] Beyond this, its structural motif is valuable in developing other bioactive molecules, including anti-inflammatory and analgesic drugs.[1]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and research. The key identifiers and physicochemical data are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 585-50-2 | [2][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][4] |

| Molecular Weight | 218.17 g/mol | [1][4] |

| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propanoic acid | [4][5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 35 °C (lit.) | [1] |

| Boiling Point | 149 °C / 11 mmHg (lit.) | [1] |

| Density | ~1.3 g/cm³ (Predicted) | [2] |

| pKa | 4.56 ± 0.10 (Predicted) | |

| LogP | 2.41 (reflecting moderate lipophilicity) | [2] |

| InChI | 1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | [4][5] |

| InChIKey | YLTJJMIWCCJIHI-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O | [5] |

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 3-Trifluoromethylcinnamic acid. This method is favored for its high yield and purity of the final product.[2]

3.1. Key Synthesis Pathway: Catalytic Hydrogenation

The hydrogenation process saturates the carbon-carbon double bond of the cinnamic acid derivative, yielding the desired propionic acid.

4.2. Other Potential Applications

The trifluoromethylphenyl propionic acid scaffold is explored in:

-

Anti-inflammatory and Analgesic Drug Development: The lipophilicity and metabolic stability imparted by the -CF3 group make it an attractive fragment for designing novel non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relief agents. [1]* Agrochemicals: It is used in the formulation of some herbicides and pesticides, where the trifluoromethyl group can enhance efficacy and stability. [1]* Material Science: The compound can be used to create specialty polymers and coatings with improved chemical resistance and durability. [1]

Analytical Characterization (Expected)

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its key analytical signatures.

-

¹H NMR: The spectrum would show characteristic signals for the four aromatic protons (multiplets in the ~7.4-7.6 ppm range), two methylene groups of the propionic acid chain (triplets, each integrating to 2H, around ~3.0 ppm and ~2.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm, solvent dependent).

-

¹³C NMR: Key signals would include the carboxylic acid carbonyl (~175-180 ppm), aromatic carbons (including the carbon attached to the -CF3 group, which would appear as a quartet due to C-F coupling), and the two aliphatic carbons of the propionic chain (~30-36 ppm).

-

FT-IR Spectroscopy: The infrared spectrum is dominated by a strong, broad absorption from the O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹) and a sharp, intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. [6]Strong C-F stretching bands would also be prominent in the 1100-1350 cm⁻¹ region. [6]* Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 218. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the aliphatic chain.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling this chemical.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

| Signal Word | - | Warning |

| Pictogram | GHS07 | Exclamation Mark |

(Reference:)[7]

6.1. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (29 CFR 1910.133).

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

6.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

6.3. Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store at room temperature.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic component in the synthesis of complex, life-saving pharmaceuticals like Cinacalcet. Its trifluoromethyl group provides a distinct advantage in modulating the physicochemical and biological properties of target molecules, making it a valuable tool for medicinal chemists and process development scientists. A comprehensive understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its safe and effective application in research and manufacturing.

References

-

MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. Available from: [Link]

-

PubChem. 3-(3-Trifluoromethylphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the preparation of cinacalcet hydrochloride. EP1990333A1.

- Google Patents. Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. CN104693020A.

-

Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A. Available from: [Link]

-

Beilstein Journals. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1365-1370. Available from: [Link]

-

LookChem. CAS No.585-50-2,this compound Suppliers. Available from: [Link]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 3-(3-Trifluoromethylphenyl)propionic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction

3-(3-Trifluoromethylphenyl)propionic acid, a specialized organic compound, holds significant importance as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a trifluoromethyl group, imparts unique chemical stability and biological activity, making it a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, methods for its analytical characterization, and its primary applications in drug development, with a focus on its role as a precursor to Cinacalcet.[1][2]

Physicochemical Properties

The molecular formula for this compound is C₁₀H₉F₃O₂.[3] Its molecular weight is approximately 218.17 g/mol .[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 218.17 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 35°C | [3] |

| Boiling Point | 149°C at 11 mmHg | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| pKa | 4.56 (Predicted) | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 3-trifluoromethylcinnamic acid.[4] This method is highly selective for the reduction of the carbon-carbon double bond while preserving the carboxylic acid functional group and the aromatic ring.[5][6]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 3-trifluoromethylcinnamic acid.

Materials:

-

3-Trifluoromethylcinnamic acid

-

Palladium on carbon (10% Pd/C)

-

Toluene

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Equipment:

-

1 L reaction flask

-

Hydrogenation apparatus

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a 1 L reaction flask, add 100.0 g (0.462 mol) of 3-trifluoromethylcinnamic acid and 500 mL of toluene.

-

Carefully add 3.0 g of 10% Pd/C catalyst to the mixture.

-

Seal the reaction flask and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas and maintain the pressure while stirring the mixture vigorously at room temperature.

-

The reaction is typically complete within 6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of toluene to ensure complete recovery of the product.

-

The resulting filtrate contains the desired product, this compound, in toluene.[7]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the analysis of this compound by HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% TFA) in a suitable ratio (e.g., 60:40 acetonitrile:water). The optimal ratio may need to be determined empirically.

-

Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity of the sample can be determined by the relative area of the main peak.

Caption: Workflow for HPLC analysis.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of Cinacalcet.[1][2] Cinacalcet is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for the management of hypercalcemia in patients with parathyroid carcinoma. The synthesis of Cinacalcet involves the reaction of this compound with (R)-1-(1-naphthyl)ethylamine.[7]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8] In case of contact, rinse the affected area with plenty of water.[9]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key building block in the synthesis of important drugs like Cinacalcet. The trifluoromethyl group imparts desirable properties that are beneficial for the biological activity of the final API. The synthesis of this intermediate via catalytic hydrogenation is a well-established and efficient method. Proper analytical characterization is crucial to ensure the purity and quality of the compound for its use in pharmaceutical manufacturing. As with all chemical reagents, appropriate safety measures must be followed during its handling and use.

References

- Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. (n.d.).

- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (2015). Google Patents.

- The Chemistry Behind Cinacalcet: Understanding 3-(3-Trifluoromethylphenyl)propanal. (n.d.).

- How to synthesize 3-(3-Trifluoromylphenyl) Propionic Acid and Sinakar Hydrochloride? (2024).

-

Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023). Molecules, 28(16), 6042. Retrieved from [Link]

- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet. (2024). ChemicalBook.

- Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.).

- Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). ResearchGate.

- SAFETY DATA SHEET - Interchim. (n.d.).

- This compound. (n.d.). Nine Chongqing Chemdad Co., Ltd.

Sources

- 1. innospk.com [innospk.com]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. interchim.com [interchim.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Trifluoromethylphenyl)propionic Acid

Introduction

3-(3-Trifluoromethylphenyl)propionic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals. Its trifluoromethylphenyl moiety imparts unique properties such as increased lipophilicity and metabolic stability to the final products. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative assessment of the different routes to aid researchers, scientists, and drug development professionals in their synthetic strategy.

Core Synthetic Pathways

Three principal routes have been established for the synthesis of this compound, each with its own set of advantages and considerations. These are:

-

Knoevenagel Condensation followed by Catalytic Hydrogenation: A robust and high-yielding two-step process.

-

Malonic Ester Synthesis: A classic method for the formation of substituted carboxylic acids.

-

Direct Catalytic Hydrogenation of 3-(3-Trifluoromethylphenyl)cinnamic Acid: A straightforward reduction of a readily available precursor.

This guide will now delve into the specifics of each of these pathways.

Pathway 1: Knoevenagel Condensation and Subsequent Hydrogenation

This is arguably the most widely employed and versatile method for the synthesis of this compound. It involves two distinct stages: the formation of a cinnamic acid derivative via a Knoevenagel condensation, followed by the reduction of the carbon-carbon double bond.

Stage 1: Knoevenagel Condensation to form 3-(3-Trifluoromethylphenyl)cinnamic Acid

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this specific synthesis, 3-(trifluoromethyl)benzaldehyde is reacted with malonic acid in the presence of a basic catalyst. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both a solvent and a catalyst, often with the addition of a co-catalyst like piperidine, is particularly effective for this transformation as it facilitates the subsequent decarboxylation.[1][2]

Mechanism Rationale: The electron-withdrawing trifluoromethyl group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of malonic acid. The basic catalyst is crucial for the deprotonation of malonic acid to form the reactive enolate. The subsequent dehydration and decarboxylation are driven by the formation of a stable, conjugated system in the cinnamic acid product.

Caption: Knoevenagel Condensation for Cinnamic Acid Synthesis.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cinnamic acid [3]

-

To a mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol) and malonic acid (28.8 g, 277 mmol) in anhydrous pyridine (100 ml), add piperidine (2 ml).

-

Heat the mixture under reflux for 4 hours.

-

Pour the cooled mixture onto fresh ice (300 g) and add concentrated hydrochloric acid (78 ml).

-

Collect the solid product by filtration, dry, and recrystallize from a 1:1 mixture of industrial methylated spirit (IMS) and water.

-

This procedure yields 3-(trifluoromethyl)cinnamic acid as off-white needles (30 g, 96% yield).[3]

Stage 2: Catalytic Hydrogenation of 3-(3-Trifluoromethylphenyl)cinnamic Acid

The second stage involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the desired propionic acid. Catalytic hydrogenation is the most common and efficient method for this transformation. Palladium on carbon (Pd/C) is a widely used catalyst for this reaction, offering high selectivity for the reduction of the alkene in the presence of the aromatic ring and the carboxylic acid group.

Mechanism Rationale: The hydrogenation occurs on the surface of the palladium catalyst. Both hydrogen and the cinnamic acid derivative adsorb onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms, which are then added across the double bond of the cinnamic acid in a stepwise manner, leading to the saturated propionic acid. The aromatic ring is generally not reduced under these mild conditions.

Caption: Malonic Ester Synthesis Pathway.

Experimental Protocol: Malonic Ester Synthesis

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

-

To the resulting enolate solution, add 3-(trifluoromethyl)benzyl chloride or bromide.

-

Reflux the reaction mixture for several hours until the alkylation is complete.

-

Cool the reaction mixture and add a solution of sodium hydroxide in water.

-

Reflux the mixture to hydrolyze the ester groups.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2.

-

Heat the acidified mixture to effect decarboxylation.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the product by distillation or recrystallization.

Pathway 3: Direct Catalytic Hydrogenation

This pathway is the most straightforward, involving the direct reduction of commercially available 3-(3-trifluoromethylphenyl)cinnamic acid. The principles and the experimental setup are identical to the second stage of Pathway 1. This method is advantageous in its simplicity, provided the starting cinnamic acid is readily accessible.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Yield |

| Knoevenagel & Hydrogenation | 3-(Trifluoromethyl)benzaldehyde, Malonic acid | Knoevenagel condensation, Catalytic hydrogenation | High overall yield, versatile, readily available starting materials. | Two-step process, requires handling of pyridine. | >85% |

| Malonic Ester Synthesis | Diethyl malonate, 3-(Trifluoromethyl)benzyl halide | Enolate formation, Alkylation, Hydrolysis, Decarboxylation | Well-established, good for structural diversity. | Multi-step, potential for side reactions (dialkylation). | Moderate |

| Direct Hydrogenation | 3-(3-Trifluoromethylphenyl)cinnamic acid | Catalytic hydrogenation | Simple, one-step reaction. | Dependent on the availability and cost of the starting cinnamic acid. | High |

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The choice of the optimal route depends on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory equipment at hand. The Knoevenagel condensation followed by hydrogenation generally offers a reliable and high-yielding approach. The malonic ester synthesis provides a classic and versatile alternative, while direct hydrogenation is the most concise method if the cinnamic acid precursor is readily available. This guide provides the necessary foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

-

Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (n.d.). Retrieved from [Link]

- Synthesis of 3-(Arylthio)

-

Malonic ester synthesis. (n.d.). In Grokipedia. Retrieved from [Link]

-

The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

- Multicomponent Synthesis of 3-Heteroarylpropionic Acids. (2016). Organic & Biomolecular Chemistry, 14(32), 7751-7762.

-

Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

3-Phenyl-3-hydroxypropanoic acid. (2024). ChemBK. Retrieved from [Link]

-

Synthesis of 3-(trifluoromethyl) cinnamic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

The Malonic Ester Synthesis. (n.d.). University of Calgary. Retrieved from [Link]

- Process for the preparation of 3-phenylpropionic acid. (1998). U.S.

- Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2021). Molecules, 26(16), 4983.

- Synthesis routes for 3-hydroxypropionic acid from renewable sources. (2019). Green Chemistry, 21(19), 5130-5154.

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (2007). Organic Syntheses, 84, 129.

- Aryl Propionic acid derivatives. (2014). Der Pharma Chemica, 6(1), 226-232.

- Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2025). Chemical Methodologies, 9(2), 118-129.

- Synthetic procedures for the synthesis of 3-nitropropanoic acid. (2014). Natural Product Reports, 31(10), 1334-1348.

- SYNTHESIS OF MALONIC ACID ESTERS. (2021). Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, (1), 6-12.

-

21.10: Malonic Ester Synthesis. (2020). In Chemistry LibreTexts. Retrieved from [Link]

- Model Studies of the Doebner Modified Knoevenagel Condensation. (2015).

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2022, February 1). YouTube. Retrieved from [Link]

-

Malonic Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

- A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. (2014). Journal of the American Chemical Society, 136(4), 1538-1541.

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- The Doebner modification of the Knoevenagel reaction. (1956).

- Atomically Dispersed Rhodium on TiO2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid. (2022).

- Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). Asian Journal of Chemistry, 32(1), 125-128.

-

3-(Trifluoromethoxy)cinnamic acid. (n.d.). In NIST WebBook. Retrieved from [Link]

-

m-(Trifluoromethyl)cinnamic acid. (n.d.). In PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenyl]propanoic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a pivotal strategy for optimizing the therapeutic potential of drug candidates. The trifluoromethyl (CF3) group, in particular, is a powerful functional moiety renowned for its ability to enhance critical pharmacological properties. This guide provides an in-depth technical overview of 3-[3-(Trifluoromethyl)phenyl]propanoic acid (CAS No. 585-50-2), a key fluorinated building block.

Known formally by its IUPAC name 3-[3-(trifluoromethyl)phenyl]propanoic acid[1], and also by synonyms such as 3-(Trifluoromethyl)hydrocinnamic acid[2][3], this compound is of significant interest to researchers and drug development professionals. Its primary importance lies in its role as a crucial intermediate in the synthesis of Cinacalcet , a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia[2][4]. The presence of the trifluoromethyl group imparts enhanced metabolic stability, lipophilicity, and binding affinity to the final active pharmaceutical ingredient (API), underscoring the value of this intermediate in pharmaceutical manufacturing[5]. This guide will detail its physicochemical properties, validated synthesis protocols, and core applications, providing a comprehensive resource for its use in research and development.

Physicochemical Properties

The utility of 3-[3-(Trifluoromethyl)phenyl]propanoic acid in organic synthesis is underpinned by its distinct physicochemical characteristics. The electron-withdrawing nature of the CF3 group significantly influences the molecule's reactivity and physical behavior.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propanoic acid | [1] |

| CAS Number | 585-50-2 | [2][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | [4] |

| Molecular Weight | 218.17 g/mol | [1][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3][4] |

| Melting Point | 35 °C | [3][4] |

| Boiling Point | 149 °C @ 11 mmHg | [3][4] |

| Density | ~1.307 g/cm³ (Predicted) | [4] |

| pKa | 4.56 ± 0.10 (Predicted) | [4] |

| LogP | 2.41 |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of 3-[3-(Trifluoromethyl)phenyl]propanoic acid is achieved through the selective catalytic hydrogenation of its unsaturated precursor, 3-(Trifluoromethyl)cinnamic acid. This method is highly valued for its high yield and selectivity, as palladium catalysts are well-known for reducing carbon-carbon double bonds without affecting the carboxylic acid moiety or the aromatic ring under mild conditions[6].

Caption: High-level workflow for the synthesis and purification of 3-[3-(Trifluoromethyl)phenyl]propanoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system designed to produce high-purity material suitable for pharmaceutical applications.

Materials:

-

3-(Trifluoromethyl)cinnamic acid (1 equivalent)

-

Methanol (solvent)

-

5% Palladium on Carbon (Pd/C) catalyst (approx. 3% w/w of substrate)

-

Hydrogen (H₂) gas

-

Hydrogenation reactor

Procedure:

-

Preparation: Dissolve 3-(Trifluoromethyl)cinnamic acid (e.g., 100 g, 0.463 mol) in methanol (e.g., 1.0 L) and transfer the solution to a suitable hydrogenation reactor.[4]

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 3.0 g) to the reactor under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with H₂ (e.g., to 1 kg/cm ²) and maintain the reaction at room temperature (or slightly elevated, e.g., up to 50°C) with vigorous stirring for 3 to 10 hours.[4][7] Reaction progress can be monitored by techniques such as TLC or HPLC.

-

Work-up: Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst on the filter with a small amount of methanol.[4]

-

Isolation: Combine the filtrates and remove the methanol under reduced pressure (distillation) to yield the crude 3-[3-(Trifluoromethyl)phenyl]propanoic acid as an oil or solid.[4] The crude yield is typically quantitative.[4]

-

Purification (Optional but Recommended): For pharmaceutical-grade purity, the crude product can be further purified. Dissolve the product in a minimal amount of a non-polar solvent like petroleum ether or hexane, cool to a low temperature to induce crystallization, and filter the resulting solid. This step is effective at removing minor impurities.

Core Applications in Research and Drug Development

Pivotal Intermediate in Cinacalcet Synthesis

The primary industrial application of 3-[3-(Trifluoromethyl)phenyl]propanoic acid is as a cornerstone intermediate in the multi-step synthesis of Cinacalcet.[2][4] Cinacalcet functions as a calcimimetic, a class of drugs that modulates the calcium-sensing receptor (CaSR) in the parathyroid gland to control parathyroid hormone (PTH) secretion.

The synthesis of Cinacalcet from this propionic acid derivative typically involves converting the carboxylic acid to an amide by coupling it with (R)-1-(1-naphthyl)ethylamine, followed by reduction of the amide to form the final secondary amine structure of Cinacalcet.[7][8] The high purity of the starting propanoic acid is critical, as any impurities can carry through the synthetic sequence and compromise the quality and safety of the final API.

Caption: Logical pathway from the intermediate to the final API and its therapeutic use.

The Strategic Importance of the Trifluoromethyl Group

The causality behind selecting this specific fluorinated intermediate is rooted in the well-established benefits of the CF3 group in drug design.[9]

-

Metabolic Stability: The CF3 group is highly resistant to metabolic oxidation.[5][10] By replacing a metabolically vulnerable methyl or hydrogen group, it can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[5]

-

Electronic Effects: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and modulate the electronic environment of an aromatic ring.[10] This can lead to stronger and more selective binding interactions with target receptors or enzymes.

Broader Research and Synthesis Applications

Beyond its role in Cinacalcet, 3-[3-(Trifluoromethyl)phenyl]propanoic acid is a versatile reagent for broader research endeavors:

-

Pharmaceutical Analogs: It serves as a building block for creating libraries of compounds for screening in the development of new anti-inflammatory and analgesic drugs.[3]

-

Organic Synthesis: It participates in various chemical reactions, such as boron-catalyzed N-alkylation of amines, making it a useful tool for organic chemists.[4]

-

Material Science: The compound's stability makes it valuable in the synthesis of specialty polymers and materials requiring high chemical and thermal resistance.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-[3-(Trifluoromethyl)phenyl]propanoic acid presents several hazards. It is harmful if swallowed and causes serious eye irritation.[1]

-

Hazard Codes: Xi (Irritant)[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Storage: Store in a cool, dry place (recommended 2-8 °C), tightly sealed to prevent moisture absorption and degradation.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

3-[3-(Trifluoromethyl)phenyl]propanoic acid is more than a simple chemical intermediate; it is a strategic building block that leverages the powerful effects of fluorine chemistry to enable the development of advanced therapeutics. Its well-defined synthesis, critical role in the production of Cinacalcet, and the inherent advantages conferred by its trifluoromethyl group make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties and applications is essential for its effective and safe utilization in the pursuit of novel and improved medicines.

References

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Autech Industry Co., Limited. Retrieved January 12, 2026, from [Link]

-

Ferreira, B. R., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved January 12, 2026, from [Link]

-

Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. (n.d.). Autech Industry Co., Limited. Retrieved January 12, 2026, from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

3-(3-Trifluoromethylphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved January 12, 2026, from [Link]

-

3-[3-(Trifluoromethyl)phenyl]propanoic acid - Physico-chemical Properties. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

-

Selva, M., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules. Retrieved January 12, 2026, from [Link]

-

CAS No : 585-50-2 | Product Name : 3-(3-Trifluoromethylphenyl)propionic Acid. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Process for the preparation of Cinacalcet base. (2007). European Patent Office. Retrieved January 12, 2026, from [Link]

-

A novel asymmetric synthesis of cinacalcet hydrochloride. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

- Process for the preparation of cinacalcet hydrochloride. (n.d.). Google Patents.

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (n.d.). Chemical Methodologies. Retrieved January 12, 2026, from [Link]

-

Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2019). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

(PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

-

3-[3-(Trifluoromethyl)phenyl]propanoic acid. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]

Sources

- 1. 3-(3-Trifluoromethylphenyl)propanoic acid | C10H9F3O2 | CID 2777683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 585-50-2 [chemicalbook.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nacatsoc.org [nacatsoc.org]

- 7. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 3-(3-Trifluoromethylphenyl)propionic Acid and Its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, 3-(3-Trifluoromethylphenyl)propionic acid stands as a significant building block, primarily recognized for its role as a key intermediate in the synthesis of the calcimimetic agent, Cinacalcet.[1][2] The strategic incorporation of the trifluoromethyl (CF3) group imparts unique physicochemical properties to the molecule, influencing its metabolic stability, lipophilicity, and binding interactions with biological targets.[3][4] This guide provides an in-depth exploration of the synonyms, chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for professionals in research and drug development.

Unraveling the Nomenclature: Synonyms and Identifiers

A clear understanding of the various names and identifiers for a chemical entity is paramount for effective communication and information retrieval in a research and development setting. This compound is known by several synonyms, each with its own context of use.

Systematic and Common Names

The most formal and universally recognized name, as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-[3-(trifluoromethyl)phenyl]propanoic acid .[5] However, in laboratory practice and commercial listings, several other names are frequently encountered:

-

This compound : A widely used and accepted variation of the IUPAC name.

-

3-(Trifluoromethyl)hydrocinnamic acid : This name relates the compound to hydrocinnamic acid (3-phenylpropanoic acid), with the trifluoromethyl group specified as a substituent on the phenyl ring.[6]

-

3-(Trifluoromethyl)benzenepropanoic acid : Another systematic variant emphasizing the benzene and propanoic acid moieties.[1]

-

Cinacalcet-26 : This designation points to its specific role as an intermediate in the synthesis of Cinacalcet.[7]

A comprehensive list of synonyms is provided in the table below for quick reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]propanoic acid | [5] |

| Common Synonym | This compound | [8] |

| Common Synonym | 3-(Trifluoromethyl)hydrocinnamic acid | [6] |

| Common Synonym | 3-(Trifluoromethyl)benzenepropanoic acid | [1] |

| CAS Number | 585-50-2 | [6] |

| Molecular Formula | C10H9F3O2 | [6] |

| Molecular Weight | 218.17 g/mol | [6] |

| InChI | InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | [5] |

| InChIKey | YLTJJMIWCCJIHI-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)(F))CCC(=O)O | [5] |

The Trifluoromethyl Group: A Key Influencer in Drug Design

The presence of a trifluoromethyl group is a deliberate choice in the design of bioactive molecules. This electron-withdrawing moiety significantly alters the electronic and steric properties of the parent molecule, which can translate to improved pharmacological profiles.[3][4]

Physicochemical Impact

-

Increased Lipophilicity : The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[3]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug.[3]

-

Enhanced Binding Affinity : The strong electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups and influence hydrogen bonding and electrostatic interactions with target proteins.[1][3]

-

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[3][9]

The strategic placement of the trifluoromethyl group at the meta-position of the phenyl ring in this compound is a critical feature that is carried through to the final structure of Cinacalcet, contributing to its therapeutic efficacy.

Synthesis and Purification: A Practical Approach

The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 3-(3-trifluoromethyl)cinnamic acid.[10]

Reaction Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

3-(3-Trifluoromethyl)cinnamic acid

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol (or Ethanol or Toluene)

-

Hydrogen gas (H2)

-

Petroleum ether (or n-hexane or cyclohexane)

-

Filter aid (e.g., Celite)

Procedure:

-

Dissolution: In a suitable hydrogenation reactor, dissolve 3-(3-trifluoromethyl)cinnamic acid (1.0 eq) in a solvent such as methanol, ethanol, or toluene.[10][11]

-

Catalyst Addition: Carefully add 5% or 10% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (pressures can range from atmospheric to slightly positive) and stir the reaction mixture vigorously. The reaction is typically carried out at room temperature for 10-24 hours.[3][11]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

-

Catalyst Removal: Upon completion, carefully vent the reactor and purge with an inert gas like nitrogen. Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude this compound.

-

Purification: Dissolve the crude product in a minimal amount of a suitable solvent for crystallization, such as petroleum ether, n-hexane, or cyclohexane. Cool the solution to induce crystallization.[3]

-